molecular formula C7H12ClNO2 B6176120 rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 2679950-06-0

rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6176120
CAS No.: 2679950-06-0
M. Wt: 177.6
InChI Key:
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Description

rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: is a chemical compound with a bicyclic structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with bicyclo[3.1.0]hexane derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions including nitration, reduction, and hydrolysis .

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled temperature environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets . It may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[3.1.0]hexane derivatives

  • Other aminobicyclic acids

Uniqueness: The stereochemistry of rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Properties

CAS No.

2679950-06-0

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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